PD166326 is a cell-permeable pyrido[2,3-d]pyrimidine derivative that functions as a highly potent dual inhibitor of Src and Bcr-Abl tyrosine kinases . Unlike first-generation inhibitors that stabilize the inactive kinase state, PD166326 binds the open, active conformation of the kinase domain [1]. This structural mechanism confers picomolar-to-nanomolar cellular potency and quantifiable efficacy against numerous point-mutated kinase variants. In laboratory procurement, PD166326 is primarily sourced as a high-affinity benchmarking standard for kinase resistance profiling, host-pathogen interaction assays, and the development of next-generation conformation-specific therapeutics.
Substituting PD166326 with classic single-target or inactive-conformation inhibitors like Imatinib (STI571) or PP2 fundamentally compromises assay integrity in complex signaling models. Imatinib strictly requires the inactive conformation of Bcr-Abl, rendering it ineffective against a wide array of clinically relevant imatinib-resistant (IMR) mutations that shift the kinase equilibrium toward the active state [1]. Furthermore, in systems with redundant kinase signaling—such as bacterial effector phosphorylation during infection—neither selective Abl inhibition nor standard Src inhibition is sufficient to block the pathway [2]. PD166326’s specific dual-inhibition profile and open-conformation binding are required to achieve complete pathway suppression and accurately model advanced drug resistance, making it an indispensable, non-interchangeable reagent.
In proliferation assays using Bcr-Abl-positive K562 cells, PD166326 demonstrates an IC50 of 0.3 nM, representing a greater than 100-fold increase in potency compared to the baseline comparator Imatinib (IC50 ~50-250 nM) [1]. This quantified potency allows researchers to dose cell cultures at low picomolar to single-digit nanomolar concentrations, drastically reducing the required DMSO solvent volume and minimizing off-target cytotoxicity during prolonged 4- to 7-day incubation protocols.
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
| Target Compound Data | 0.3 nM (PD166326) |
| Comparator Or Baseline | 50–250 nM (Imatinib / STI571) |
| Quantified Difference | >100-fold higher potency |
| Conditions | K562 Bcr-Abl-positive cell line, 4-7 day growth assay |
Enables ultra-low concentration dosing in sensitive cellular assays, minimizing solvent-induced artifacts and off-target toxicity.
Because PD166326 targets the open (active) conformation of the ABL kinase, it effectively bypasses resistance mechanisms that destabilize the inactive conformation required by Imatinib [1]. In screening against panels of imatinib-resistant (IMR) BCR/ABL variants expressed in BaF3 cells, PD166326 maintains low nanomolar inhibition (e.g., 5.4 nM for native BaF3-BCR/ABL) across the majority of mutants, whereas Imatinib fails to suppress growth even at 10 µM concentrations[1]. This distinct binding mode makes PD166326 a critical positive control for evaluating active-conformation-specific therapeutic strategies.
| Evidence Dimension | Kinase variant inhibition threshold |
| Target Compound Data | Low nanomolar inhibition (e.g., 5.4 nM for native, active against most IMR variants) |
| Comparator Or Baseline | >10 µM (Imatinib against IMR variants) |
| Quantified Difference | >1000-fold retained efficacy in resistant models |
| Conditions | BaF3 cells transformed with IMR BCR/ABL variants |
Provides a reliable positive control for suppressing imatinib-resistant cell lines in drug discovery panels.
In models of Enteropathogenic E. coli (EPEC) infection, redundant host tyrosine kinases mediate the phosphorylation of the bacterial Tir effector to form actin pedestals. Application of PD166326 completely blocks Tir phosphorylation and pedestal formation[1]. In contrast, treatment with Imatinib (Abl-specific) or PP2 (Src-specific) fails to inhibit this process [1]. The distinct pharmacological profile of PD166326 is therefore strictly required to arrest this redundant signaling mechanism, proving its distinct utility over standard in-class substitutes.
| Evidence Dimension | Inhibition of Tir phosphorylation and actin pedestal formation |
| Target Compound Data | Complete inhibition (PD166326) |
| Comparator Or Baseline | No effect / failure to inhibit (Imatinib or PP2) |
| Quantified Difference | Binary functional divergence (Complete block vs. No block) |
| Conditions | EPEC-infected mammalian cells, pre-treatment 1 h before infection |
Crucial for microbiology procurement where standard single-pathway inhibitors fail to overcome redundant host kinase signaling.
In purified recombinant enzyme assays, PD166326 exhibits highly balanced dual affinity, demonstrating an IC50 of 8 nM against c-Abl and 6 nM against c-Src. This tight, single-digit nanomolar enzymatic inhibition across both families distinguishes it from earlier generation compounds that heavily skew toward one kinase family. This balanced profile streamlines in vitro biochemical procurement by providing a single reference standard for dual-pathway suppression experiments.
| Evidence Dimension | Recombinant kinase IC50 |
| Target Compound Data | 8 nM (c-Abl) and 6 nM (c-Src) |
| Comparator Or Baseline | Imatinib (highly Abl-selective, poor Src activity) |
| Quantified Difference | Balanced single-digit nanomolar dual inhibition |
| Conditions | In vitro purified recombinant kinase assay (10 min, 30°C) |
Simplifies assay design by allowing a single compound to potently and equally suppress both Src and Abl in cell-free biochemical systems.
As an open-conformation binder, PD166326 serves as a structural and biochemical reference standard for screening novel compounds designed to overcome inactive-conformation resistance in imatinib-resistant CML models [1].
Due to its capacity to block redundant Src/Abl pathways, PD166326 is indicated for microbiological assays studying bacterial effector phosphorylation (such as EPEC Tir) and actin pedestal formation where standard single-target inhibitors fail to produce a phenotype[2].
The 0.3 nM IC50 of PD166326 in K562 cells makes it a highly effective positive control in long-term (4-7 day) cell proliferation assays, minimizing solvent toxicity and ensuring high-fidelity phenotypic readouts without the confounding effects of high DMSO concentrations [3].